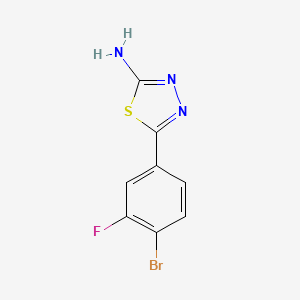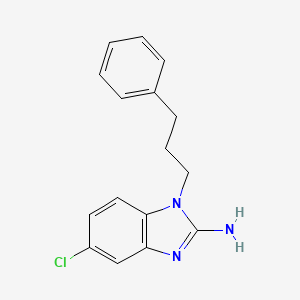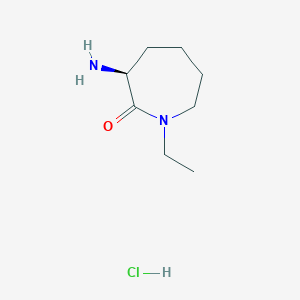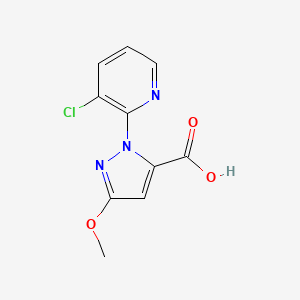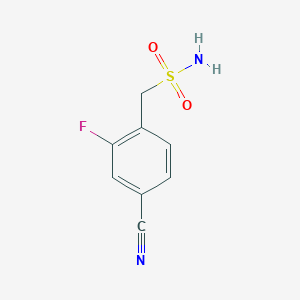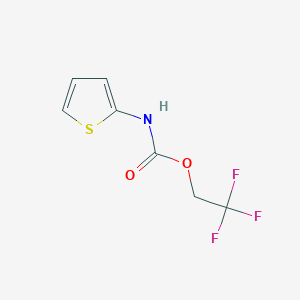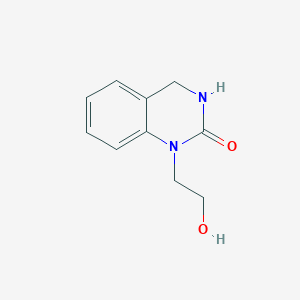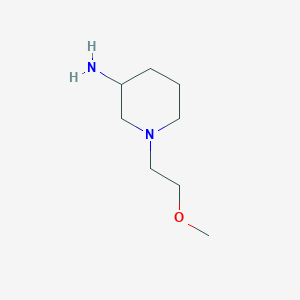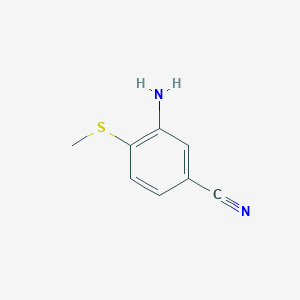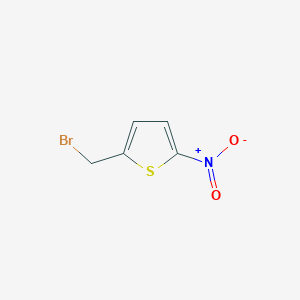
2-(Bromomethyl)-5-nitrothiophene
Descripción general
Descripción
2-(Bromomethyl)-5-nitrothiophene (BMNT) is a halogenated nitrothiophene compound that has been studied for its potential applications in a variety of scientific fields, including biochemistry and physiology. BMNT has been found to possess a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. Additionally, BMNT has been studied for its potential applications in the development of new drugs and drug delivery systems.
Aplicaciones Científicas De Investigación
Solvent Effects in Nucleophilic Substitution Reactions
The interaction of 2-bromo-5-nitrothiophene with morpholine, an example related to 2-(Bromomethyl)-5-nitrothiophene, has been studied in various solvents. It demonstrates that solvent polarity significantly affects the rate of aromatic nucleophilic substitution reactions. The study offers insights into how different solvents can influence reaction dynamics, which is crucial for designing efficient synthetic routes in organic chemistry (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Electrochemical Reduction in Organic Synthesis
Research on the electrochemical reduction of halonitrothiophenes like 2-bromo-5-nitrothiophene in dimethylformamide sheds light on their potential use in organic synthesis. The study identifies the various radicals and intermediates formed during the reduction process, contributing to understanding the mechanism and scope of electrochemical reactions in organic chemistry (Sosonkin et al., 1981).
Kinetics in Ionic Liquids
Investigations into the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with amines in ionic liquids provide insights into the behavior of such reactions in non-conventional solvents. This research is pivotal for understanding how ionic liquids can be used as alternative solvents, offering potentially greener and more efficient reaction conditions (D’Anna et al., 2006).
Antiprotozoan Agents
The reaction of 2-chloromethyl-5-nitrothiophene with various nitronate anions to produce 5-nitrothiophenes with a trisubstituted ethylenic double bond, closely related to 2-(Bromomethyl)-5-nitrothiophene, has shown potential in creating antiprotozoan agents. This application in medicinal chemistry highlights the role of nitrothiophenes in developing new therapeutic agents (Vanelle et al., 1994).
Synthesis of Push-Pull Chromophores
Nitrothiophene's ability to activate adjacent alkynes for Michael addition has been exploited in synthesizing push-pull type chromophores. These compounds exhibit significant solvatochromism, indicating their potential application in materials science, particularly in the development of novel optical materials (Wu et al., 1999).
Propiedades
IUPAC Name |
2-(bromomethyl)-5-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJAUOARVZAEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



